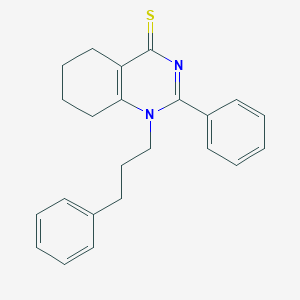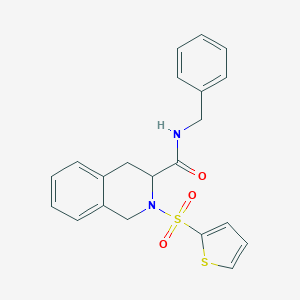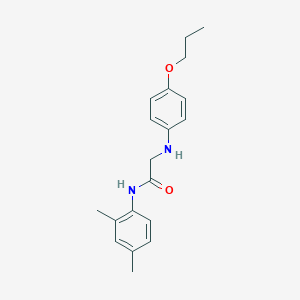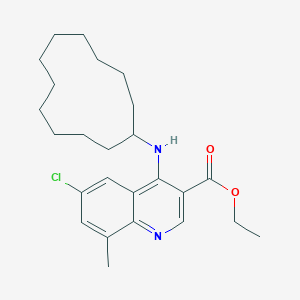
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism of action for its potential antidepressant and anxiolytic effects is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione in lab experiments is its potential as a multifunctional compound. It has been studied for its potential as an anticancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One direction is to further investigate its mechanism of action to optimize its potential therapeutic effects. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more studies are needed to explore its potential as an antidepressant and anxiolytic agent.
Synthesemethoden
The synthesis of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been achieved through various methods. One such method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of sodium ethoxide. Both of these methods have been successful in synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another application is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
Molekularformel |
C23H24N2S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C23H24N2S/c26-23-20-15-7-8-16-21(20)25(17-9-12-18-10-3-1-4-11-18)22(24-23)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2 |
InChI-Schlüssel |
LOXOIOBDUSQMFO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)

![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

